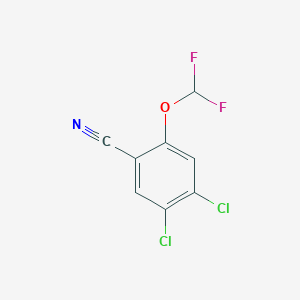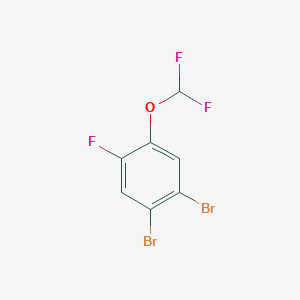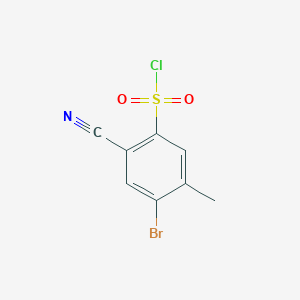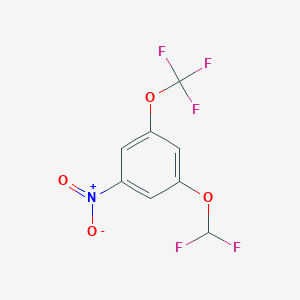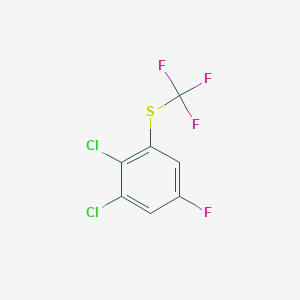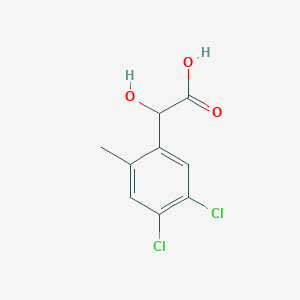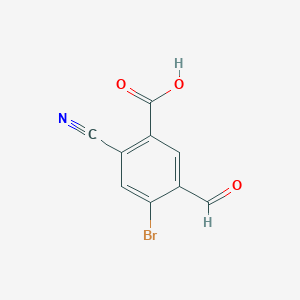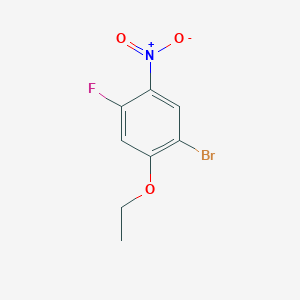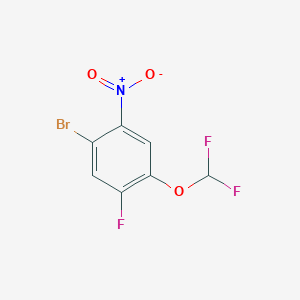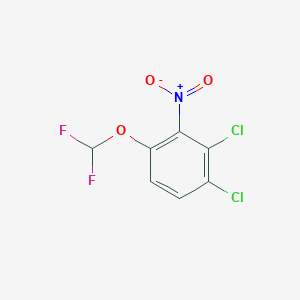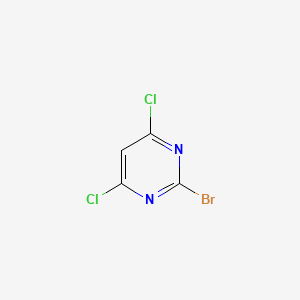
2-Bromo-4,6-dichloropyrimidine
描述
2-Bromo-4,6-dichloropyrimidine is a halogenated pyrimidine derivative with the molecular formula C4HBrCl2N2. This compound is part of the pyrimidine family, which is known for its significant role in various biological and chemical processes. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridine and are found in many important biological molecules, including DNA and RNA.
作用机制
Target of Action
2-Bromo-4,6-dichloropyrimidine is a pyrimidine derivative . Pyrimidines are common heterocyclic compounds found in many natural products as well as synthetic drugs with antibacterial and antimicrobial activities It is known that pyrimidines are excellent starting materials for introducing different aryl, alkyl, or heteroaryl groups into the pyrimidine ring .
Mode of Action
The mode of action of this compound involves nucleophilic aromatic substitution (SNAr) reactions . The highly electron-deficient character of the pyrimidine ring makes the SNAr reaction a general approach to the synthesis of a wide variety of pyrimidine derivatives . The reactivity of the C-4 position of the halopyrimidines is generally found to be strongly preferred over C-2 .
Biochemical Pathways
It is known that pyrimidine derivatives can interact with various biochemical pathways due to their structural diversity .
Pharmacokinetics
The pharmacokinetic properties of a compound can significantly impact its bioavailability and therapeutic efficacy .
Result of Action
It is known that pyrimidine derivatives can exhibit a wide range of biological activities .
Action Environment
Factors such as temperature, ph, and the presence of other substances can potentially influence the action of a compound .
生化分析
Biochemical Properties
2-Bromo-4,6-dichloropyrimidine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to inhibit certain enzymes, such as DNA topoisomerase II, which is crucial for DNA replication and cell division . By binding to the active site of the enzyme, this compound prevents the enzyme from performing its function, leading to the inhibition of cell proliferation. Additionally, this compound has been shown to interact with proteins involved in signal transduction pathways, thereby modulating cellular responses to external stimuli .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been observed to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway . This involves the upregulation of pro-apoptotic genes and the downregulation of anti-apoptotic genes, leading to programmed cell death. Furthermore, this compound affects cellular metabolism by inhibiting key metabolic enzymes, resulting in altered energy production and nutrient utilization .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with biomolecules at the molecular level. This compound exerts its effects by binding to specific sites on enzymes and proteins, leading to enzyme inhibition or activation and changes in gene expression. For example, this compound binds to the active site of DNA topoisomerase II, inhibiting its activity and preventing DNA replication . Additionally, this compound can modulate the activity of transcription factors, thereby influencing the expression of target genes involved in cell proliferation and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time due to its stability, degradation, and long-term impact on cellular function. This compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat . Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells . Additionally, the degradation products of this compound may have distinct biological activities, further influencing cellular responses .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to inhibit tumor growth and induce apoptosis in cancer cells without causing significant toxicity . At high doses, this compound can cause adverse effects, such as hepatotoxicity and nephrotoxicity, due to its accumulation in the liver and kidneys . Threshold effects have been observed, where a certain dosage is required to achieve the desired therapeutic effect, while exceeding this threshold can lead to toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. This compound is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of reactive intermediates that can bind to cellular macromolecules . These interactions can affect metabolic flux and alter the levels of key metabolites, influencing cellular function and viability . Additionally, this compound can modulate the activity of enzymes involved in nucleotide synthesis, further impacting cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound is taken up by cells through passive diffusion and active transport mechanisms, allowing it to accumulate in specific cellular compartments . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and activity . The distribution of this compound within tissues is influenced by its lipophilicity and affinity for binding proteins, determining its bioavailability and therapeutic efficacy .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound is primarily localized in the nucleus, where it interacts with DNA and nuclear proteins . The presence of targeting signals and post-translational modifications can direct this compound to specific subcellular compartments, such as the mitochondria or endoplasmic reticulum . These interactions can influence the compound’s activity, leading to changes in cellular processes and responses .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4,6-dichloropyrimidine typically involves the halogenation of pyrimidine derivatives. One common method includes the reaction of 4,6-dichloropyrimidine with bromine in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes using advanced chemical reactors. These methods are designed to optimize yield and purity while minimizing environmental impact. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
化学反应分析
Types of Reactions: 2-Bromo-4,6-dichloropyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles like amines or thiols, and solvents such as dimethylformamide (DMF) or ethanol.
Coupling Reactions: Often require palladium catalysts and bases like potassium carbonate in solvents such as dioxane.
Major Products Formed:
Substitution Reactions: Products include various substituted pyrimidines depending on the nucleophile used.
Coupling Reactions: Products are biaryl pyrimidines, which are valuable intermediates in pharmaceutical synthesis.
科学研究应用
2-Bromo-4,6-dichloropyrimidine has a wide range of applications in scientific research:
相似化合物的比较
2,4-Dichloropyrimidine: Another halogenated pyrimidine with similar reactivity but lacks the bromine atom, making it less versatile in certain reactions.
4,6-Dichloropyrimidine: Similar structure but without the bromine atom, used in different synthetic applications.
2-Bromo-4-chloropyrimidine: Similar but with only one chlorine atom, offering different reactivity and applications.
Uniqueness: 2-Bromo-4,6-dichloropyrimidine is unique due to the presence of both bromine and chlorine atoms, which provide distinct reactivity patterns. This dual halogenation allows for more diverse chemical transformations and makes it a valuable intermediate in the synthesis of complex organic molecules .
属性
IUPAC Name |
2-bromo-4,6-dichloropyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HBrCl2N2/c5-4-8-2(6)1-3(7)9-4/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSRZBKAOTVKUSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(N=C1Cl)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HBrCl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.87 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1399480-88-6 | |
| Record name | 2-Bromo-4,6-dichloropyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


